Cas no 392295-47-5 (N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbutanamide)

392295-47-5 structure
Nom du produit:N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbutanamide
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbutanamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbutanamide
- Butanamide, N-[5-[[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
- N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
- HMS1416H14
- F0417-0581
- IFLab1_001576
- AKOS024576880
- N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
- Oprea1_812247
- 392295-47-5
- N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
-
- Piscine à noyau: 1S/C16H20N4O2S2/c1-4-5-13(21)18-15-19-20-16(24-15)23-9-14(22)17-12-7-6-10(2)8-11(12)3/h6-8H,4-5,9H2,1-3H3,(H,17,22)(H,18,19,21)
- La clé Inchi: PUBKNGCQQDIAEZ-UHFFFAOYSA-N
- Sourire: C(NC1=NN=C(SCC(NC2=CC=C(C)C=C2C)=O)S1)(=O)CCC
Propriétés calculées
- Qualité précise: 364.10276824g/mol
- Masse isotopique unique: 364.10276824g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 7
- Complexité: 438
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 138Ų
- Le xlogp3: 3.2
Propriétés expérimentales
- Dense: 1.30±0.1 g/cm3(Predicted)
- Le PKA: 9.20±0.50(Predicted)
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbutanamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-0581-5μmol |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0581-20mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-0581-40mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0417-0581-2mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-0581-3mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0581-4mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0417-0581-15mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-0581-50mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0417-0581-10μmol |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-0581-5mg |
N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide |
392295-47-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbutanamide Littérature connexe
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
3. Carbohydrate based hyper-crosslinked organic polymers with –OH functional groups for CO2 separation†Bo Meng,Shannon M. Mahurin,Song-Hai Chai,Kimberly M. Nelson,David C. Baker,Honglai Liu J. Mater. Chem. A, 2015,3, 20913-20918
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
392295-47-5 (N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbutanamide) Produits connexes
- 40359-58-8(3-[(4-methylphenyl)methoxy]benzaldehyde)
- 1286709-32-7(N-2-hydroxy-2-(thiophen-3-yl)ethyl-2-(3-methoxyphenyl)acetamide)
- 67730-44-3(BENZENEMETHANOL, 2-HYDROXY-3,4-DIMETHYL-)
- 500912-16-3(2-(3-Fluoro-2-methylphenyl)acetic acid)
- 1783650-68-9(1-Propanone, 1-(2,6-diazaspiro[3.5]non-2-yl)-2-methyl-)
- 2877668-88-5(4-[4-(but-2-yn-1-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine)
- 2034997-44-7(3-(2-Furanyl)-N-[8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-3-yl]-2-propenamide)
- 58525-82-9(2-Pyridinepropanoicacid, a-amino-5-hydroxy-, (aS)-)
- 2228669-13-2(2-(1-methylcyclohexyl)butanoic acid)
- 1269039-30-6(N-2-Methyl-N~2-phenyl-1,2-propanediamine Hydrochloride)
Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot

BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Fournisseur de Chine
Réactif

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
